DiOC16(3)

Multicolor Imaging Flow Cytometry Neuronal Tracing

(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate, commonly known as DiOC16(3) or 3,3′-dihexadecyloxacarbocyanine perchlorate (CAS 161433-32-5), is a cationic, lipophilic carbocyanine dye belonging to the benzoxazolium class. It is characterized by two C16 saturated alkyl chains that anchor the fluorophore into lipid bilayers, conferring strong membrane retention and environment-sensitive fluorescence.

Molecular Formula C49H77ClN2O6
Molecular Weight 825.6 g/mol
Cat. No. B12372544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiOC16(3)
Molecular FormulaC49H77ClN2O6
Molecular Weight825.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C49H77N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-42-50-44-36-29-31-38-46(44)52-48(50)40-35-41-49-51(45-37-30-32-39-47(45)53-49)43-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h29-32,35-41H,3-28,33-34,42-43H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyKSBJVTKVHPXESV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiOC16(3) Perchlorate (3-Hexadecyl Benzoxazolium Carbocyanine): A Long-Chain Lipophilic Tracer for Membrane Studies and Optical Sensing


(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate, commonly known as DiOC16(3) or 3,3′-dihexadecyloxacarbocyanine perchlorate (CAS 161433-32-5), is a cationic, lipophilic carbocyanine dye belonging to the benzoxazolium class . It is characterized by two C16 saturated alkyl chains that anchor the fluorophore into lipid bilayers, conferring strong membrane retention and environment-sensitive fluorescence [1]. The dye is weakly fluorescent in aqueous media but exhibits a dramatic fluorescence enhancement upon insertion into hydrophobic environments such as cellular plasma membranes, making it a widely used tool for membrane labeling, neuronal tracing, and optical recordings of membrane potential .

Why DiOC16(3) Cannot Be Interchanged with DiOC18(3), DiI, or DiOC6(3) in Critical Assays


Although DiOC16(3) belongs to the broader family of dialkylcarbocyanine membrane dyes, its performance in research and industrial applications is highly sensitive to alkyl chain length, counterion composition, and spectral properties. Direct substitution with longer-chain analogs (e.g., DiOC18(3)/DiO) or shorter-chain variants (e.g., DiOC6(3)) can lead to altered lateral diffusion rates, differential endocytic trafficking, and incompatible optical filter sets . Furthermore, perchlorate counterion formulations exhibit distinct solubility and aggregation behaviors compared to iodide or gluconate salts, impacting staining uniformity and signal-to-noise ratios in live-cell imaging . The evidence below demonstrates exactly where DiOC16(3) offers quantifiable, verifiable differentiation relative to its closest in-class candidates.

Quantitative Differentiation of DiOC16(3) Perchlorate Against Closest Analogs: Evidence-Based Selection Criteria


Spectral Orthogonality: DiOC16(3) Enables Multicolor Imaging with DiI and DiD Without Cross-Talk

DiOC16(3) perchlorate exhibits distinct green fluorescence with absorption/emission maxima at 482-484 nm / 500-501 nm, which is spectrally separated from the orange DiI (549/563 nm) and red DiD (645/663 nm) dyes . This spectral orthogonality allows simultaneous labeling of distinct cell populations or membrane compartments without emission bleed-through when using standard FITC (DiOC16(3)), TRITC (DiI), and Cy5 (DiD) filter sets .

Multicolor Imaging Flow Cytometry Neuronal Tracing Lipophilic Tracers

Potential-Sensitive Dye Screening: DiOC16(3) Outperforms Other Carbocyanines in Potassium Sensor Membranes

In a comprehensive screening of fluorescent potential-sensitive dyes (PSDs) for use in potassium-sensitive optical sensor membranes, 3,3′-dihexadecyloxacarbocyanine perchlorate (DiOC16(3)) was identified as exhibiting the best combination of signal change magnitude, photostability, and operational lifetime among the commercial dyes tested [1]. The sensor membrane containing DiOC16(3) responded reversibly to potassium ions with fluorescence intensity changes exceeding 50% and response times on the order of 1 minute [1].

Optical Sensors Potentiometry Membrane Potential Solid-State Sensors

Endocytic Sorting: DiOC16(3) Preferentially Targets Late Endosomes Unlike Shorter-Chain or Unsaturated Analogs

Quantitative fluorescence microscopy studies in CHO cells revealed that lipid-mimetic dyes with C16 saturated alkyl chains, including DiIC16(3) and its oxacarbocyanine counterpart DiOC16(3), are sorted into late endosomes following internalization, whereas dyes with shorter C12 saturated chains (DiIC12(3)) or unsaturated C18 chains (FAST DiI) predominantly localize to the endocytic recycling compartment [1].

Endocytosis Lipid Trafficking Membrane Domains Live-Cell Imaging

Orientation in Lipid Bilayers: DiOC16(3) Exhibits Distinct Angular Distribution in DLPC Multilayers Compared to DiOC6(3)

UV-Vis linear dichroism analysis of carbocyanine orientation in supported lipid multilayers revealed that while DiOC6(3) and DiOC16(3) share similar orientational probability density functions in DPPC bilayers, DiOC16(3) displays a unique bimodal distribution in DLPC multilayers with main peaks at 13° and 90° relative to the bilayer normal axis, whereas DiOC6(3) exhibits a single main peak at 9°-11° in both lipid matrices [1].

Lipid Bilayers Fluorescence Anisotropy Membrane Biophysics Linear Dichroism

Sperm Staining Efficiency: DiOC16(3) Labels 73% of Sperm at 75 µM Without Impairing Motility or Oocyte Binding

In a competitive sperm-oocyte binding assay, 75 µM DiOC16(3) (yellow-green fluorescence) stained 73% of sperm, while the comparator dye DiQ (orange-red) stained 66% of sperm [1]. Importantly, staining with either dye did not affect sperm motility or oocyte-binding ability, as more than 80% of oocyte-bound sperm were stained [1].

Sperm Viability Competitive Binding Assays Fertility Testing Fluorescent Labeling

Procurement-Ready Application Scenarios for DiOC16(3) Perchlorate: Where Differentiation Drives Experimental Success


Multicolor Neuronal Tracing and Cell Migration Studies

Use DiOC16(3) (green, FITC channel) in combination with DiI (orange, TRITC channel) or DiD (red, Cy5 channel) for dual- or triple-color tracing of neuronal populations, cell migration pathways, or cell-cell fusion events . The spectral separation of 67 nm (vs. DiI) and 163 nm (vs. DiD) ensures clean channel separation and prevents bleed-through artifacts in fluorescence microscopy and flow cytometry .

Development of Potassium-Selective Optical Sensors and Solid-State Ion Optodes

Employ DiOC16(3) as the fluorescent potential-sensitive dye in plasticized PVC sensor membranes for reversible potassium ion detection. The dye's >50% fluorescence intensity change and superior photostability—validated against a panel of alternative carbocyanines—make it the empirically optimal choice for long-lifetime, high-sensitivity potassium optodes used in clinical diagnostics or environmental monitoring [1].

Investigating Lipid Trafficking to Late Endosomes

Select DiOC16(3) for studies requiring specific labeling of the late endosomal pathway. Its preferential sorting to late endosomes, in contrast to the recycling endosome localization of DiIC12(3) and unsaturated FAST DiI, allows researchers to track lipid analog flux through distinct intracellular compartments and to dissect mechanisms of endocytic sorting based on acyl chain length and saturation [2].

Sperm Competitive Binding and Fertility Assays

In assays that compare sperm from two sources, label one population with DiOC16(3) (73% staining efficiency) and the other with DiQ (66% staining efficiency) to enable unambiguous identification of sperm origin post-incubation. The preserved motility and oocyte-binding competence of DiOC16(3)-stained sperm ensure that competitive binding outcomes reflect true functional differences rather than labeling artifacts [3].

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